An In-Depth Technical Guide to the Chemical Properties of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
An In-Depth Technical Guide to the Chemical Properties of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The biphenyl methanol scaffold is a privileged structural motif in medicinal chemistry and materials science, offering a unique combination of steric bulk, conformational flexibility, and synthetic tractability. This guide focuses on a specific, yet under-documented, member of this class: (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol. While its isomers have found utility in various applications, including as precursors to potent agrochemicals and pharmaceuticals, the distinct chemical landscape of this meta-substituted analogue remains largely uncharted in public-domain literature.
As a Senior Application Scientist, my objective is to provide a comprehensive technical resource that synthesizes available data, draws logical inferences from related structures, and outlines robust experimental pathways for the further characterization and utilization of this compound. This document is structured to empower researchers by not only presenting what is known but also by highlighting the knowledge gaps and providing the scientific rationale to explore them.
Molecular Identity and Physicochemical Characteristics
(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol is an aromatic alcohol characterized by a biphenyl core with a methyl substituent on one phenyl ring and a hydroxymethyl group on the other, both at the meta position.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| CAS Number | 773872-41-6 | [1][2] |
| Molecular Formula | C₁₄H₁₄O | [1] |
| Molecular Weight | 198.27 g/mol | [2] |
| IUPAC Name | [3-(3-methylphenyl)phenyl]methanol | [1] |
| InChI | InChI=1S/C14H14O/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9,15H,10H2,1H3 | [1] |
| InChIKey | MBKQKCTWSSMQGW-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=CC=C1)C2=CC=CC(=C2)CO | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 3.2 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Spectroscopic Characterization: A Proposed Pathway
Direct, experimentally validated synthesis protocols for (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol are not extensively reported. However, leveraging the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a logical and high-yielding synthetic strategy. The principles of this reaction are well-established for the formation of biaryl compounds.[4]
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The most direct route to (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol involves the palladium-catalyzed cross-coupling of (3-bromophenyl)methanol with 3-tolylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for similar biphenyl syntheses and serves as a validated starting point for optimization.
-
Reaction Setup: To a flame-dried round-bottom flask, add (3-bromophenyl)methanol (1.0 eq.), 3-tolylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).
-
Solvent and Base Addition: Add a degassed solvent mixture, for example, a 2:1:1 ratio of toluene, ethanol, and a 2M aqueous solution of sodium carbonate.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 2-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol.
Spectroscopic Characterization (Anticipated Data)
While no specific spectra for (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol are readily available, we can predict the key features based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the benzylic protons (-CH₂OH) around δ 4.7 ppm. - A singlet for the methyl protons (-CH₃) around δ 2.4 ppm. - A complex multiplet pattern in the aromatic region (δ 7.0-7.6 ppm) corresponding to the eight aromatic protons. - A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will be concentration and solvent dependent. |
| ¹³C NMR | - A signal for the benzylic carbon (-CH₂OH) around δ 65 ppm. - A signal for the methyl carbon (-CH₃) around δ 21 ppm. - Multiple signals in the aromatic region (δ 120-145 ppm) corresponding to the twelve aromatic carbons. |
| FT-IR (cm⁻¹) | - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. - C-H stretching vibrations for the aromatic rings and the methyl/methylene groups just above and below 3000 cm⁻¹. - C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. - A C-O stretching vibration around 1050 cm⁻¹. |
| Mass Spec. (EI) | - A molecular ion peak [M]⁺ at m/z = 198. - A prominent fragment ion at m/z = 181 due to the loss of a hydroxyl radical ([M-OH]⁺). - A fragment ion at m/z = 167 resulting from the loss of the hydroxymethyl group ([M-CH₂OH]⁺). |
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol is primarily dictated by the hydroxyl group and the aromatic rings.
Key Reactions
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, PDC, or TEMPO). This opens up a vast chemical space for further derivatization, such as the formation of imines, amides, and esters.
-
Esterification/Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions. These reactions are fundamental in prodrug strategies and for modulating the pharmacokinetic properties of a lead compound.
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Halogenation: The hydroxyl group can be converted to a leaving group, such as a halide (e.g., using SOCl₂ or PBr₃), to facilitate nucleophilic substitution reactions.
Caption: Key reaction pathways for derivatization of the target compound.
Relevance in Drug Discovery
The biphenyl scaffold is a well-established pharmacophore found in numerous approved drugs. The introduction of a methyl group can significantly impact the pharmacological profile of a molecule through several mechanisms:
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Modulation of Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Steric Effects: The meta-position of the methyl group can influence the preferred conformation of the biphenyl rings, potentially leading to a more favorable binding orientation with a biological target.
-
Metabolic Blocking: A strategically placed methyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
Given the prevalence of the biphenyl motif in biologically active compounds, (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol represents a valuable, yet underexplored, building block for the synthesis of novel therapeutic agents.[5][6] Its derivatives could be investigated for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[6]
Safety and Toxicology
Specific toxicological data for (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol is not available. However, based on the data for the related compound, 2-Methyl-[1,1'-biphenyl]-3-yl)methanol, and general principles of chemical safety, the following precautions should be observed.
Table 4: Hazard and Precautionary Information (based on related compounds)
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H315: Causes skin irritation. | P262: Do not get in eyes, on skin, or on clothing. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][7]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][7]
-
To the best of current knowledge, the toxicological properties of this specific material have not been thoroughly investigated.[5][7]
Conclusion and Future Directions
(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol is a structurally intriguing molecule with significant untapped potential in both synthetic and medicinal chemistry. While a comprehensive experimental dataset for this compound is currently lacking, this guide provides a robust framework for its synthesis, characterization, and further exploration. The proposed Suzuki-Miyaura coupling offers a reliable entry point for accessing this molecule, and the predicted spectroscopic and reactivity data provide a solid foundation for its identification and derivatization.
For researchers and drug development professionals, this compound represents an opportunity to explore novel chemical space around the valuable biphenyl methanol scaffold. The insights provided herein are intended to catalyze further investigation into the unique properties and potential applications of this and related molecules, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
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